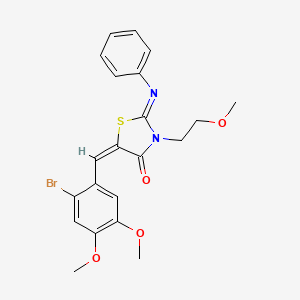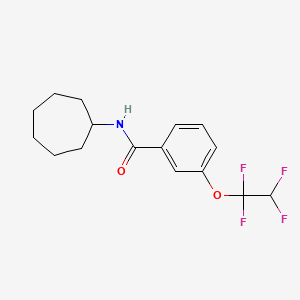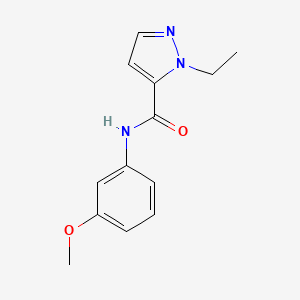
(2Z,5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes bromine, methoxy, and thiazolanone groups
Vorbereitungsmethoden
The synthesis of 5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multiple steps. The starting materials often include 2-bromo-4,5-dimethoxybenzaldehyde and 2-methoxyethylamine. The reaction conditions usually require a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol. The final product is obtained through a series of condensation and cyclization reactions .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Wissenschaftliche Forschungsanwendungen
5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-Bromo-4,5-dimethoxybenzyl alcohol: This compound shares the bromine and methoxy groups but lacks the thiazolanone structure.
2-Bromo-4,5-dimethoxyphenylacetic acid: Similar in structure but with an acetic acid group instead of the thiazolanone.
4-Bromo-2,5-dimethoxyphenethylamine: Contains the bromine and methoxy groups but is an amine rather than a thiazolanone.
The uniqueness of 5-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C21H21BrN2O4S |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O4S/c1-26-10-9-24-20(25)19(29-21(24)23-15-7-5-4-6-8-15)12-14-11-17(27-2)18(28-3)13-16(14)22/h4-8,11-13H,9-10H2,1-3H3/b19-12+,23-21? |
InChI-Schlüssel |
MBZLZGNSFBBVMA-PXWOKZSGSA-N |
Isomerische SMILES |
COCCN1C(=O)/C(=C\C2=CC(=C(C=C2Br)OC)OC)/SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10898721.png)
methanone](/img/structure/B10898723.png)
![2-bromo-N-(3-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10898730.png)


![Diethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5-dimethylthiophene-3-carboxylate)](/img/structure/B10898751.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10898774.png)
![4-(2-{2-[(3-bromobenzyl)oxy]benzylidene}hydrazinyl)-N-(3-nitrophenyl)-4-oxobutanamide](/img/structure/B10898775.png)
![6-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10898776.png)
![N-(2-bromo-4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898778.png)
![4-iodo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10898780.png)
![(2Z)-2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(naphthalen-2-yl)prop-2-enamide](/img/structure/B10898785.png)
![N-(2-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10898789.png)
![1,3-dimethyl-4-nitro-N'-[(1E)-3-phenylbutylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10898791.png)
